molecular formula C19H16FN3OS B2718619 4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-25-5

4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2718619
CAS No.: 396720-25-5
M. Wt: 353.42
InChI Key: OLNFCYUHLIZIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused thieno[3,4-c]pyrazole core substituted at position 2 with an ortho-tolyl (2-methylphenyl) group. The benzamide moiety, attached to the pyrazole nitrogen (position 3), carries a 4-fluoro substituent. The 4,6-dihydro-2H designation indicates partial saturation of the thienopyrazole ring, distinguishing it from oxidized derivatives.

Properties

IUPAC Name

4-fluoro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c1-12-4-2-3-5-17(12)23-18(15-10-25-11-16(15)22-23)21-19(24)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNFCYUHLIZIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through the reaction of a thioamide with a hydrazine derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Tolyl Group: The tolyl group is introduced through a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst like aluminum chloride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thienopyrazole intermediate with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thienopyrazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been evaluated for their ability to inhibit the proliferation of cancer cell lines. A study highlighted that modifications in the thieno[3,4-c]pyrazole structure could enhance cytotoxicity against various cancer types, including leukemia and breast cancer cell lines .

Mechanisms of Action
The mechanisms through which these compounds exert their anticancer effects often involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. For example, thieno[3,4-c]pyrazole derivatives have been shown to interact with kinases involved in cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis .

Antimicrobial Properties

Broad-spectrum Antimicrobial Activity
Thiazole and pyrazole derivatives have been extensively researched for their antimicrobial properties. The compound this compound has been implicated in studies assessing its efficacy against Gram-positive and Gram-negative bacteria. The presence of the thieno and pyrazole moieties contributes to its ability to disrupt bacterial cell wall synthesis .

Case Study
In a recent study, derivatives of thieno[3,4-c]pyrazole were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain modifications increased antibacterial activity significantly compared to standard antibiotics .

Anti-inflammatory Applications

Potential Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties due to the presence of functional groups known to modulate inflammatory pathways. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .

Agricultural Applications

Pesticidal Activity
There is growing interest in the application of thieno[3,4-c]pyrazole derivatives in agriculture as potential pesticides. The molecular structure allows for interaction with biological targets in pests, leading to effective pest control mechanisms. Studies have indicated that these compounds can disrupt metabolic processes in insects, making them suitable candidates for development into agrochemicals .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogs Identified

The primary analog for comparison is 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) . Key structural differences and implications are outlined below:

Table 1: Structural and Functional Comparison
Feature Target Compound Analog (CAS: 958587-45-6)
Benzamide Substituent 4-fluoro 4-bromo
Aryl Group on Pyrazole 2-(o-tolyl) (2-methylphenyl, ortho-substituted) 2-(p-tolyl) (4-methylphenyl, para-substituted)
Thienopyrazole Ring 4,6-dihydro-2H (partially saturated, no oxo group) 5-oxo-4,6-dihydro (oxidized at position 5)
Molecular Weight ~383.4 g/mol (estimated) ~456.3 g/mol (calculated with Br)
Electronic Effects Fluoro: Electron-withdrawing, enhances polarity Bromo: Moderately electron-withdrawing, increases lipophilicity
Steric Considerations Ortho-methyl: Creates steric hindrance, may restrict conformational flexibility Para-methyl: Symmetrical substitution, minimal steric effects

Key Differences and Implications

In contrast, the 4-bromo substituent in the analog increases molecular weight and lipophilicity (higher logP), which may improve membrane permeability but reduce solubility .

The para-tolyl group in the analog allows for a more planar geometry, possibly enhancing stacking interactions in aromatic systems.

Thienopyrazole Ring Modifications: The 5-oxo group in the analog introduces a hydrogen-bond acceptor site absent in the target compound. This could enhance interactions with polar residues in enzyme active sites. The partially saturated 4,6-dihydro-2H ring in the target compound may confer greater flexibility, affecting conformational stability .

Synthetic Accessibility :

  • Introducing fluorine typically requires specialized reagents (e.g., DAST or deoxyfluorination agents), whereas bromination is more straightforward but may lead to regioselectivity challenges. The ortho-tolyl group in the target compound might complicate synthesis due to steric hindrance during coupling reactions, compared to the para-tolyl analog .

Biological Activity

4-Fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to explore its pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer effects.

  • Molecular Formula : C19H16FN3OS
  • Molecular Weight : 353.42 g/mol
  • Structure : The compound features a thieno[3,4-c]pyrazole core substituted with a fluorobenzamide and an o-tolyl group, contributing to its biological activity.

Biological Activity Overview

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant biological activities:

  • Anti-inflammatory Activity :
    • Thieno[3,4-c]pyrazoles have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies have demonstrated that these compounds can reduce the levels of nitric oxide and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages .
  • Antimicrobial Activity :
    • Several derivatives of thieno[3,4-c]pyrazole have exhibited antibacterial and antifungal properties. Research has shown that these compounds can inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular processes .
  • Anticancer Activity :
    • Thieno[3,4-c]pyrazole derivatives have been evaluated for their anticancer potential against various cancer cell lines. They have demonstrated the ability to inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation .

Case Study 1: Anti-inflammatory Effects

In a study investigating the antioxidant properties of thieno[2,3-c]pyrazole derivatives on Nile fish erythrocytes exposed to 4-nonylphenol, it was found that these compounds significantly reduced erythrocyte malformations compared to controls. The percentage of altered erythrocytes was notably lower in groups treated with thieno[2,3-c]pyrazole compounds (12% compared to 40% in controls) indicating their potential as protective agents against oxidative stress .

Case Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested against various phytopathogenic fungi. One compound exhibited higher antifungal activity than the commercial antifungal agent boscalid. This highlights the potential of thieno[3,4-c]pyrazole derivatives in agricultural applications as antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • The o-tolyl group contributes to the overall molecular stability and may influence interaction with specific receptors involved in inflammatory and cancer pathways.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : The thieno[3,4-c]pyrazole core is constructed via cyclization of thiophene derivatives with hydrazines under reflux in solvents like dichloromethane or DMF .

Substitution : Introduction of the o-tolyl group at position 2 of the pyrazole ring via nucleophilic aromatic substitution (e.g., using o-tolylboronic acid under Suzuki coupling conditions).

Benzamide Coupling : The 4-fluorobenzamide group is attached via amide bond formation using EDCI/HOBt activation in anhydrous DMF at 0–5°C to minimize side reactions .

Q. Optimization Tips :

  • Temperature Control : Maintain strict temperature control during cyclization (70–80°C) to avoid decomposition.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the final compound ≥95% purity .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

Methodological Answer : Employ a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the o-tolyl methyl group (δ ~2.3 ppm) and fluorobenzamide aromatic protons (δ ~7.2–8.1 ppm) .
    • 19F NMR : Verify the fluorine substituent (δ ~-110 ppm relative to CFCl₃) .
  • Mass Spectrometry (HRMS) : Match the molecular ion [M+H]⁺ to the theoretical mass (C₂₀H₁₇FN₃OS: 366.1024) .
  • X-ray Crystallography : Resolve crystal structures to validate bond lengths/angles (e.g., C–F bond: ~1.34 Å) .

Q. Purity Assessment :

  • HPLC : Use a mobile phase of 60:40 acetonitrile/water with UV detection at 254 nm; retention time ~8.2 min .

Q. What in vitro bioactivity screening strategies are suitable for this compound?

Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., Aurora kinases) using fluorescence-based ADP-Glo™ assays at 10 µM–1 nM concentrations .
  • Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays with IC₅₀ calculations .
  • Receptor Binding : Screen for GPCR modulation using radioligand displacement assays (e.g., ³H-labeled antagonists) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for thieno[3,4-c]pyrazole derivatives?

Methodological Answer :

  • Data Validation : Cross-check SHELXL refinement parameters (R-factor < 0.05, wR₂ < 0.10) and thermal displacement parameters (Uₖᵢₙ ~0.02–0.05 Ų) .
  • Disorder Modeling : For disordered solvent molecules, use PART instructions in SHELXL and apply ISOR/SADI restraints .
  • Comparative Analysis : Overlay crystal structures with DFT-optimized geometries (e.g., Gaussian09/B3LYP/6-31G*) to identify deviations >0.1 Å .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer :

  • Analog Synthesis : Modify substituents systematically:
    • Replace o-tolyl with p-fluorophenyl to assess steric effects.
    • Substitute 4-fluoro with chloro/cyano groups to probe electronic effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., Autotaxin) to correlate binding scores (ΔG ~-9.5 kcal/mol) with experimental IC₅₀ values .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .

Q. How can discrepancies between in vitro and in vivo activity data be addressed?

Methodological Answer :

  • PK/PD Studies : Measure plasma half-life (t₁/₂) and bioavailability (e.g., 22% in mice via oral administration) using LC-MS/MS .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF-MS .
  • Formulation Optimization : Improve solubility (>50 µg/mL) using lipid nanoparticles (e.g., DSPC/cholesterol) or cyclodextrin complexes .

Q. What computational methods are recommended for predicting off-target interactions?

Methodological Answer :

  • Pharmacophore Screening : Use Schrödinger’s Phase to align with ATP-binding pockets of off-target kinases (e.g., ABL1, EGFR).
  • Machine Learning : Train random forest models on ChEMBL data to predict hERG channel inhibition (pIC₅₀ ~5.2) .
  • MD Simulations : Run 100-ns simulations (AMBER20) to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.